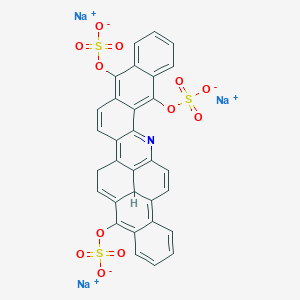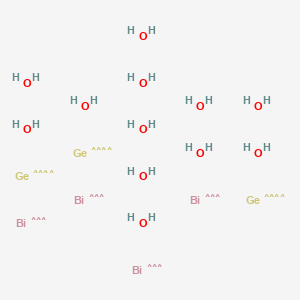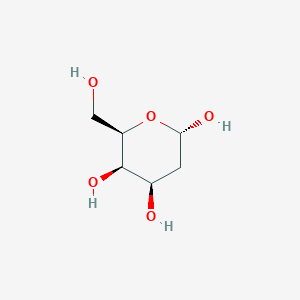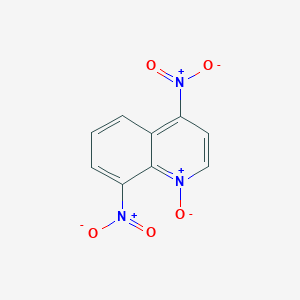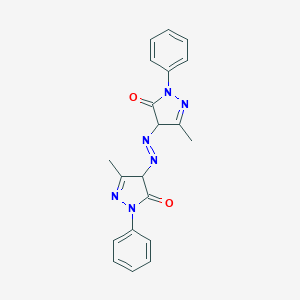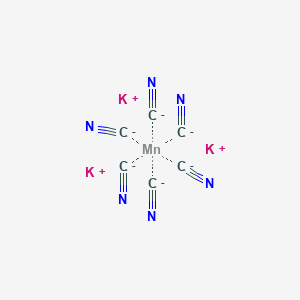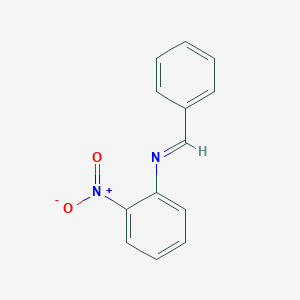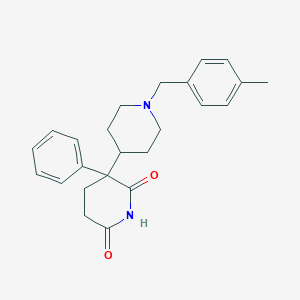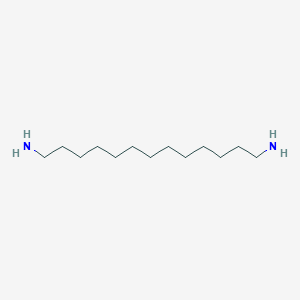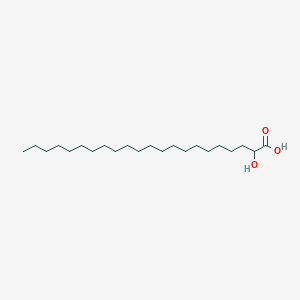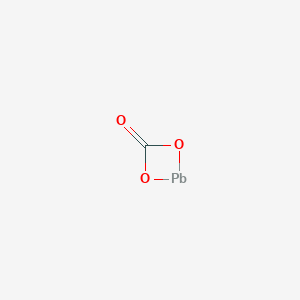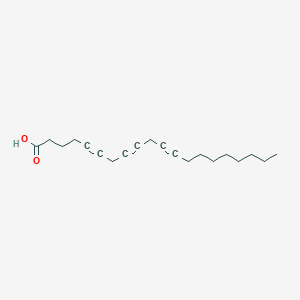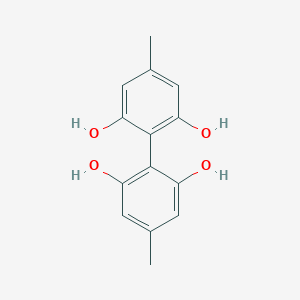
2-(2,6-Dihydroxy-4-methylphenyl)-5-methylbenzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dihydroxy-4-methylphenyl)-5-methylbenzene-1,3-diol, also known as pentagalloylglucose (PGG), is a natural polyphenolic compound that is found in various fruits, vegetables, and medicinal plants. PGG has been extensively studied for its potential therapeutic applications due to its antioxidant, anti-inflammatory, and anti-cancer properties.
Wirkmechanismus
PGG exerts its antioxidant activity by scavenging ROS and protecting cells from oxidative damage. PGG has been shown to inhibit the production of ROS and reactive nitrogen species (RNS) by activating antioxidant enzymes, such as superoxide dismutase (SOD), catalase, and glutathione peroxidase. PGG also enhances the expression of antioxidant genes, such as Nrf2 and HO-1, which play a critical role in cellular defense against oxidative stress.
Biochemische Und Physiologische Effekte
PGG has been shown to exert various biochemical and physiological effects, including anti-inflammatory, anti-cancer, anti-diabetic, and cardioprotective activities. PGG has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), by suppressing the activity of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammation. PGG has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, cell cycle arrest, and autophagy. PGG has been shown to improve glucose homeostasis by enhancing insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. PGG has also been shown to protect against cardiovascular diseases by reducing oxidative stress, inflammation, and endothelial dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
PGG has several advantages as a research tool, including its natural origin, low toxicity, and multiple biological activities. PGG can be easily synthesized from tannic acid, which is a cheap and abundant natural source. PGG has been shown to exert its beneficial effects at low concentrations, which makes it a potential candidate for drug development. However, PGG has some limitations as a research tool, including its poor solubility in water and its instability under alkaline conditions. PGG also has a short half-life in vivo, which limits its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for PGG research, including its potential applications in the treatment of neurodegenerative diseases, skin disorders, and microbial infections. PGG has been shown to protect against neurodegeneration by reducing oxidative stress, inflammation, and neuronal apoptosis. PGG has also been shown to enhance skin health by improving collagen synthesis, reducing inflammation, and protecting against UV-induced damage. PGG has been shown to exhibit antimicrobial activity against various pathogens, including bacteria, fungi, and viruses, which makes it a potential candidate for the development of novel antimicrobial agents. Further research is needed to elucidate the mechanisms of action of PGG and to optimize its pharmacokinetic and pharmacodynamic properties for clinical applications.
Synthesemethoden
PGG can be synthesized from tannic acid, which is a natural precursor of PGG. The synthesis involves the hydrolysis of tannic acid in the presence of acid or base catalysts, followed by the oxidation of the resulting gallic acid with potassium persulfate or other oxidizing agents. The yield of PGG can be improved by optimizing the reaction conditions, such as pH, temperature, and reaction time.
Wissenschaftliche Forschungsanwendungen
PGG has been widely investigated for its potential therapeutic applications in various fields, including cancer, cardiovascular diseases, diabetes, neurodegenerative diseases, and skin disorders. PGG has been shown to exert its beneficial effects through multiple mechanisms, such as scavenging reactive oxygen species (ROS), inhibiting pro-inflammatory cytokines, modulating cell signaling pathways, and regulating gene expression.
Eigenschaften
IUPAC Name |
2-(2,6-dihydroxy-4-methylphenyl)-5-methylbenzene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-7-3-9(15)13(10(16)4-7)14-11(17)5-8(2)6-12(14)18/h3-6,15-18H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFCUJYSLXJMKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C2=C(C=C(C=C2O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dihydroxy-4-methylphenyl)-5-methylbenzene-1,3-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

